Thymidine-5'-diphosphate

Description

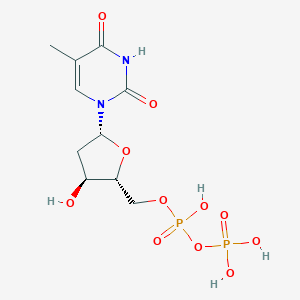

Thymidine-5'-diphosphate (TDP) is a nucleotide derivative consisting of thymidine linked to two phosphate groups at the 5'-hydroxyl position. Its chemical structure includes a deoxyribose sugar, a thymine base, and a diphosphate moiety. TDP serves as a critical intermediate in nucleotide metabolism and biosynthesis pathways. For example, TDP is a precursor in the enzymatic synthesis of TDP-D-ravidosamine, a sugar nucleotide involved in bacterial glycan assembly . It is also a substrate for kinases, such as thymidylate kinase, which phosphorylates TDP to thymidine-5'-triphosphate (TTP) for DNA synthesis .

TDP exists in equilibrium with its mono- (TMP) and triphosphate (TTP) forms, with each phosphorylation state playing distinct roles in cellular processes. The diphosphate form is particularly significant in enzymatic reactions due to its intermediate energy state, enabling participation in both anabolic and catabolic pathways.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027011 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-97-4 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and General Protocol

The process involves reacting a nucleoside-5'-phosphoramide (e.g., thymidine-5'-phosphoroimidazolidate) with orthophosphate or pyrophosphate derivatives in the presence of a trialkyl phosphate solvent. The general reaction scheme is:

The organic triester acts as both a solvent and a stabilizing agent, enabling higher reaction temperatures (up to 50°C) and reducing hydrolysis of sensitive intermediates.

Example 5: Synthesis of Thymidine-5'-Diphosphate Disodium Salt

In a representative procedure:

-

Reactants : 370 mg thymidine-5'-phosphoroimidazolidate, 2.2 g tri-iso-butylammonium orthophosphate.

-

Solvent : 20 mL tri-n-propylphosphate.

-

Conditions : Room temperature, 3-day reaction time.

-

Work-up : Precipitation with methanol, chromatography on DEAE-cellulose, and reprecipitation with methanol.

-

Yield : 400 mg (97.5% purity).

This method minimizes solvent volume and simplifies purification, as the triester stabilizes the intermediate against degradation.

Comparative Analysis of Triester-Based Methods

Table 1 summarizes key variations of this approach:

The choice of phosphate donor (orthophosphate vs. pyrophosphate) influences the product (diphosphate vs. triphosphate), with orthophosphate favoring TDP formation.

Alternative Chemical Strategies

Phosphoramidate Coupling with Activated Pyrophosphate

A method adapted from thymidine triphosphate synthesis involves P1,P2-bis(2-cyanoethyl) pyrophosphate as a phosphate donor. While originally used for TTP, this approach can be modified for TDP by adjusting stoichiometry:

Yields for analogous reactions range from 70–85%, though specific data for TDP require further validation.

Enzymatic Phosphorylation Pathways

Although direct enzymatic synthesis of TDP is less documented, thymidine kinase and nucleoside diphosphate kinase cascades offer potential routes. For example:

Enzymatic methods face challenges in scalability but provide high stereochemical fidelity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

31P NMR : Peaks at δ −10.2 ppm (α-phosphate) and −21.5 ppm (β-phosphate).

-

Mass Spectrometry : [M–H]⁻ ion at m/z 480.97 (calculated for C10H16N2O14P3).

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-Diphosphate undergoes various chemical reactions, including:

Phosphorylation: The addition of a phosphate group to form thymidine triphosphate.

Hydrolysis: The cleavage of the diphosphate bond to form thymidine monophosphate and inorganic phosphate.

Substitution: Reactions involving the replacement of functional groups on the thymine base.

Common Reagents and Conditions:

Phosphorylation: Requires adenosine triphosphate and nucleoside diphosphate kinase as a catalyst.

Hydrolysis: Typically conducted in aqueous solutions with the presence of specific enzymes or acidic conditions.

Substitution: Involves reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed:

Thymidine Triphosphate: Formed through phosphorylation.

Thymidine Monophosphate: Formed through hydrolysis.

Substituted Thymidine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Role in Nucleotide Synthesis

Nucleotide Synthesis Pathways

- dTDP serves as a precursor in the synthesis of thymidine triphosphate (dTTP), which is essential for DNA replication and repair. It is produced from deoxyuridine monophosphate (dUMP) via thymidylate synthase, which catalyzes the reduction of dUMP to dTMP, followed by phosphorylation to form dTDP.

| Process | Enzyme | Substrate | Product |

|---|---|---|---|

| Conversion of dUMP to dTMP | Thymidylate synthase | dUMP + N5,N10-methylene THF | dTMP |

| Phosphorylation to dTDP | Thymidine kinase | dTMP | dTDP |

Cancer Research

Targeting Metabolic Vulnerabilities

Recent studies have highlighted the potential of manipulating dTDP levels to exploit metabolic vulnerabilities in cancer cells. For instance, a study demonstrated that overconsumption of dTMP by cytosolic thymidylate 5'-phosphohydrolase (CT) could induce nucleotide imbalance in triple-negative breast cancer (TNBC) cells, leading to apoptosis. This approach leverages the dependency of cancer cells on nucleotide synthesis pathways, suggesting that targeting these pathways could be an effective therapeutic strategy.

- Case Study: TNBC Treatment

- Objective: Investigate the effects of CT on TNBC cell lines.

- Method: Transfection with CT mRNA and analysis of metabolic effects.

- Findings: Induced nucleotide imbalance led to increased metabolic vulnerability and cell death.

Biochemical Assays

Enzyme Activity Measurement

dTDP is utilized in various biochemical assays to measure enzyme activities related to nucleotide metabolism. For example, its role as a substrate for thymidine kinase allows researchers to quantify enzyme activity in different biological samples.

| Enzyme | Substrate | Product | Assay Type |

|---|---|---|---|

| Thymidine kinase | dTDP | dTTP | Enzyme activity assay |

| Nucleoside diphosphate kinase A | NDPs | NTPs | Kinase activity assay |

Pharmaceutical Applications

Drug Development

While thymidine-5'-diphosphate itself is not currently approved as a therapeutic agent, its derivatives and analogs are being explored for their potential as antiviral and anticancer drugs. Researchers are investigating how modifications to the structure of dTDP can enhance its efficacy against specific targets in viral replication and tumor growth.

- Example: Analog development targeting viral polymerases or kinases involved in DNA synthesis.

Metabolic Studies

Understanding Cellular Metabolism

Research involving dTDP has provided insights into cellular metabolism, particularly regarding how changes in nucleotide pools affect cell growth and differentiation. By manipulating levels of dTDP and its derivatives, scientists can study their impact on metabolic pathways and cellular functions.

Mechanism of Action

Thymidine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It serves as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. These triphosphates are essential for deoxyribonucleic acid synthesis and repair. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as replication and transcription .

Comparison with Similar Compounds

Cytidine-5'-diphosphate (CDP) and Adenosine-5'-diphosphate (ADP)

- Enzymatic Activity: CDP and ADP are substrates for ribonucleotide reductase (RNR), which converts them to deoxyribonucleotides for DNA synthesis. However, their interactions with RNR differ: CDP reduction requires 3–4 mM Mg²⁺, while ADP reduction is optimal at 0.1 mM Mg²⁺ . CDP reductase activity is less sensitive to organic solvents (e.g., dimethylformamide) compared to ADP .

- Regulatory Effects: Both CDP and ADP reductase activities are inhibited by deoxyadenosine-5'-triphosphate (dATP), suggesting shared allosteric regulation . In contrast, TDP is regulated by thymidylate kinase, which is specific to thymidine nucleotides .

Uridine-5'-diphosphate (UDP) and Guanosine-5'-diphosphate (GDP)

- Biological Roles :

UDP and GDP are involved in carbohydrate metabolism (e.g., UDP-glucose) and signaling pathways (e.g., GTP-binding proteins), respectively. TDP, however, is specialized for thymidine metabolism and DNA precursor synthesis .

Functionally Modified Diphosphates

Acyclic Nucleoside Thiophosphonate Diphosphates (S-PMEApp, S-PMPApp)

- Antiviral Activity :

These synthetic diphosphates exhibit potent anti-HIV and anti-HBV activity by mimicking natural nucleotide diphosphates. Like TDP, their diphosphate forms are incorporated by HIV-1 reverse transcriptase (RT) but with higher resistance to enzymatic degradation . - Stability :

Thiophosphonate modifications enhance metabolic stability compared to TDP, which is rapidly phosphorylated or hydrolyzed in vivo .

Stability and pH Sensitivity

5'-Amino-5'-deoxythymidine Diphosphate

α-Phosphate-Modified TDP Analogs

- Modifications such as α-thio or α-imido groups (e.g., thymidine-5'-(α-P-thio)triphosphate) reduce enzymatic incorporation efficiency but increase resistance to phosphatases .

Data Tables

Table 1: Key Properties of TDP and Analogous Diphosphates

Table 2: Enzymatic Parameters for Nucleotide Diphosphates

Key Research Findings

Antiviral Potential: Modified diphosphates like S-PMEApp demonstrate that structural analogs of TDP can achieve enhanced therapeutic efficacy by resisting enzymatic degradation .

Enzyme Specificity : The divergent Mg²⁺ requirements for CDP and ADP reduction highlight the substrate-specific regulation of RNR, contrasting with TDP’s role in thymidine-specific pathways .

Stability Engineering : α-Phosphate modifications in TDP analogs improve stability but may reduce compatibility with natural enzymes, suggesting a trade-off for therapeutic applications .

Biological Activity

Thymidine-5'-diphosphate (dTDP) is a significant nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOP

- Molecular Weight : 402.19 g/mol

- Structure : dTDP consists of a thymine base linked to a ribose sugar, which is further phosphorylated to form a diphosphate group. This structure is essential for its function as a substrate in enzymatic reactions.

dTDP is primarily involved in the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair. The conversion from dTMP to dTDP is catalyzed by thymidylate kinase (TMPK), utilizing ATP as a phosphate donor .

Key Functions :

- DNA Synthesis : dTDP serves as a precursor for dTTP, which is incorporated into DNA during replication.

- Cell Proliferation : It plays a role in cellular processes that require rapid DNA synthesis, such as cell division and growth.

- Signal Transduction : dTDP can influence signaling pathways through its interactions with various proteins involved in cell signaling.

Enzymatic Interactions

dTDP interacts with several enzymes, including:

- Thymidylate Kinase (TMPK) : Catalyzes the phosphorylation of dTMP to dTDP.

- Nucleoside Diphosphate Kinase (NME1) : Involved in the synthesis of nucleoside triphosphates other than ATP, playing roles in cellular energy metabolism and signaling .

Biological Activity Summary Table

| Activity Type | Description |

|---|---|

| Synthesis of dTTP | Precursor for DNA synthesis |

| Cell Proliferation | Essential for cell division and growth |

| Enzymatic Interactions | Substrate for TMPK; involved with NME1 |

| Signal Transduction | Influences cellular signaling pathways |

Inhibition Studies

Recent studies have explored the inhibitory effects of compounds on bacterial growth, particularly focusing on Bacillus anthracis. Several compounds demonstrated the ability to inhibit thymidine monophosphate activity, suggesting potential therapeutic applications against bacterial infections .

Structural Modifications

Research has also investigated the effects of structural modifications on the biological activity of dTDP. For instance, derivatives like this compound-L-rhamnose have shown comparable biological activities at equivalent concentrations, indicating that modifications can retain essential functionalities while potentially enhancing solubility or bioavailability .

Pharmacological Properties

The pharmacokinetic properties of dTDP indicate moderate absorption characteristics across biological membranes. It has been noted that it is not a substrate for P-glycoprotein, suggesting limited interaction with drug transport mechanisms .

Q & A

Q. What is the biochemical role of thymidine-5'-diphosphate (TDP) in nucleotide metabolism?

TDP is a critical intermediate in the de novo and salvage pathways of thymidine-5'-triphosphate (TTP) biosynthesis. Thymidylate kinase (TMK) catalyzes the phosphorylation of thymidine-5'-monophosphate (TMP) to TDP, which is subsequently converted to TTP for DNA synthesis. Disruption of this pathway (e.g., via thymidylate synthase inhibition) leads to TTP depletion, dUTP misincorporation, and DNA damage .

Q. How can TDP be distinguished from related nucleotides (e.g., TMP, TTP) in analytical workflows?

Chromatographic methods, such as gas or liquid chromatography, separate TDP from other nucleotides based on retention times. For example, TDP elutes after TMP and before TTP in chromatograms, with distinct peaks identifiable via calibration standards. This approach is critical for quantifying TDP in metabolic studies .

Q. What precautions are necessary when handling TDP in enzymatic assays?

TDP is sensitive to phosphatase activity and requires storage in stable buffers (e.g., Tris-HCl, pH 7.5) at -20°C. Enzymatic assays involving TDP (e.g., TMK activity) often use coupling systems (e.g., pyruvate kinase/lactate dehydrogenase) to monitor NADH oxidation, ensuring real-time detection of TDP production .

Advanced Research Questions

Q. How can researchers resolve contradictions in TDP quantification across different experimental models?

Discrepancies may arise from variations in cell permeability (e.g., spheroid vs. monolayer cultures) or phosphatase activity in lysates. Normalizing TDP levels to total nucleotide content or using phosphatase inhibitors (e.g., sodium orthovanadate) improves reproducibility. Cross-validation with mass spectrometry (MS) or enzymatic coupling assays is recommended .

Q. What methodological strategies are effective for studying TDP’s role in glycosylation pathways?

TDP-sugar conjugates (e.g., TDP-glucose) are synthesized enzymatically using glycosyltransferases. Researchers can track TDP-sugar formation via radioactive labeling (e.g., ³²P-TDP) or chromatographic separation. Structural confirmation requires nuclear magnetic resonance (NMR) or high-resolution MS .

Q. How can stable TDP analogs enhance studies of nucleotide metabolism?

Hydrolysis-resistant analogs like thymidine-5'-O-(α,β-methylene)diphosphate (TMP-CP) act as competitive inhibitors of thymidine kinase (Ki = 23 µM). These analogs block TDP/TTP synthesis, enabling mechanistic studies of DNA replication stress or enzyme kinetics .

Q. What experimental designs are optimal for measuring thymidylate kinase (TMK) activity?

A coupled assay system using ATP, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase allows real-time monitoring of TMK activity via NADH oxidation at 340 nm. Optimizing enzyme concentrations ensures TMK is the rate-limiting step. This method is validated for bacterial and eukaryotic TMK isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.